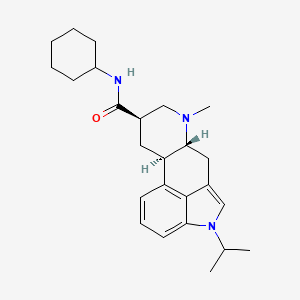

Amesergide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amesergide is a serotonin antagonist.

Applications De Recherche Scientifique

5-HT2-Receptor Antagonist Activity

Amesergide, an orally active ergoline amide, is a potent 5-HT2-receptor antagonist. Studies have shown that its major metabolite, 4-hydroxyamesergide, contributes significantly to its pharmacological activity, including the blockade of vascular 5-HT2 receptors and the inhibition of serotonin (5-HT)-amplified ADP-induced rabbit platelet aggregation. This metabolite also blocks central 5-HT2 receptors, influencing serum corticosterone levels after in vivo administration in rats (Cohen et al., 1994).

Effects on Reproduction in Female Rats

Research on the effects of amesergide on female rat reproduction revealed no significant impact on mating, fertility, litter size, live birth index, or progeny survival. However, a dose-related depression in progeny body weight gains was observed when amesergide was administered throughout gestation and lactation (Seyler et al., 1993).

Developmental Toxicity in Rats and Rabbits

Amesergide's developmental toxicity was evaluated in both rats and rabbits. In rats, it caused maternal effects like reduced body weight gain and food consumption at high doses, but fetal viability and morphology were unaffected. In rabbits, similar maternal effects were noted, with no impact on fetal viability, weight, or morphology (Kelich et al., 1995).

Influence on Cerebral Perfusion in Depression Treatment

Treatment of major depressive disorder with amesergide was associated with increased cerebral perfusion in the anterior cingulate cortex and the medial prefrontal cortex, suggesting its impact on cerebral blood flow in response to treatment (Vlassenko et al., 2004).

Chronic Toxicity in Rhesus Monkeys

A study on the chronic toxicity of amesergide in rhesus monkeys showed no treatment-related lesions or adverse effects at daily doses of 5 or 10 mg/kg. Behavioral effects were noted at higher doses, but these subsided before subsequent dosing (Seyler & Murphy-Farmer, 1994).

Prolactin Response to d-Fenfluramine Challenge

Pre-treatment with amesergide in healthy male volunteers completely blocked the prolactin response to d-fenfluramine challenge, indicating its role in mediating the 5-HT2a/2c receptor-related prolactin response (Coccaro et al., 1996).

Propriétés

Numéro CAS |

121588-75-8 |

|---|---|

Nom du produit |

Amesergide |

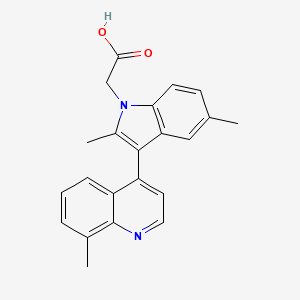

Formule moléculaire |

C25H35N3O |

Poids moléculaire |

393.6 g/mol |

Nom IUPAC |

(6aR,9R,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18-,21-,23-/m1/s1 |

Clé InChI |

KEMOOQHMCGCZKH-JMUQELJHSA-N |

SMILES isomérique |

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |

SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |

SMILES canonique |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |

Apparence |

Solid powder |

Autres numéros CAS |

121588-75-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

amesergide LY 237733 LY-237733 LY237733 |

Origine du produit |

United States |

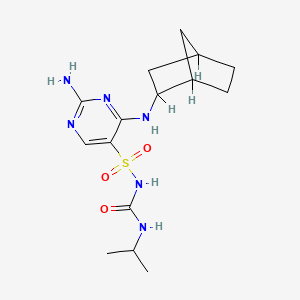

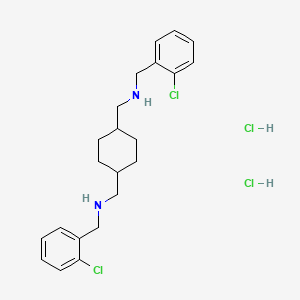

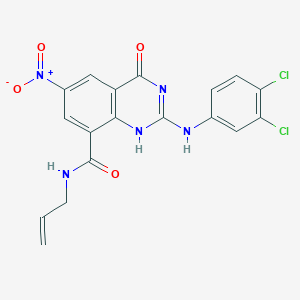

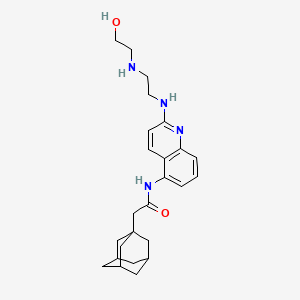

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide](/img/structure/B1665890.png)

![6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B1665891.png)

![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)

![2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1665899.png)